3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Overview
Description
3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of tert-butyl groups and a diethylaminoethyl side chain attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-ditert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(diethylamino)ethylamine to yield the desired benzamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amides.
Scientific Research Applications
3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl side chain allows the compound to interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl groups provide steric hindrance, enhancing the compound’s selectivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3,5-ditert-butyl-N-[2-(dimethylamino)ethyl]benzamide
- 3,5-ditert-butyl-N-[2-(diethylamino)propyl]benzamide
- 3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzoate
Uniqueness
3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride is unique due to its specific combination of tert-butyl groups and a diethylaminoethyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O.ClH/c1-9-23(10-2)12-11-22-19(24)16-13-17(20(3,4)5)15-18(14-16)21(6,7)8;/h13-15H,9-12H2,1-8H3,(H,22,24);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIGMDSMBYDEFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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